molecular formula C24H22N4O3S B3500365 6,8-DIMETHYL-2-(2-PYRIDINYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE

6,8-DIMETHYL-2-(2-PYRIDINYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B3500365
M. Wt: 446.5 g/mol
InChI Key: GFQHYNGBJJHSEH-UHFFFAOYSA-N
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Description

6,8-DIMETHYL-2-(2-PYRIDINYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinoline family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

6,8-dimethyl-2-pyridin-2-yl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-15-11-16(2)23-19(12-15)20(13-22(28-23)21-5-3-4-10-26-21)24(29)27-14-17-6-8-18(9-7-17)32(25,30)31/h3-13H,14H2,1-2H3,(H,27,29)(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQHYNGBJJHSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DIMETHYL-2-(2-PYRIDINYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfamoylbenzyl Group: This step may involve the reaction of a benzyl halide with a sulfamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the quinoline core.

    Reduction: Reduction reactions could target the nitro groups if present or the quinoline ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and benzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structural features are reminiscent of known drugs, indicating possible applications in treating diseases such as cancer or infectious diseases.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,8-DIMETHYL-2-(2-PYRIDINYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE would depend on its specific biological target. Generally, compounds in this family can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets could include kinases, proteases, or other critical enzymes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinecarboxamide Derivatives: Various derivatives with similar structures used in medicinal chemistry.

Uniqueness

What sets 6,8-DIMETHYL-2-(2-PYRIDINYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-DIMETHYL-2-(2-PYRIDINYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
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6,8-DIMETHYL-2-(2-PYRIDINYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE

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